Product packaging for 7-Fluoroquinazolin-4(3H)-one(Cat. No.:CAS No. 16499-57-3)

7-Fluoroquinazolin-4(3H)-one

Katalognummer: B143807
CAS-Nummer: 16499-57-3
Molekulargewicht: 164.14 g/mol
InChI-Schlüssel: KCORZHJVTZIZFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

7-Fluoroquinazolin-4(3H)-one (CAS 16499-57-3) is a fluorinated nitrogen-containing heterocycle that serves as a key synthetic intermediate and building block in medicinal chemistry and drug discovery research . It belongs to the quinazolinone class of compounds, which are considered "privileged structures" due to their wide spectrum of biological activities and presence in over 150 natural alkaloids . This compound is particularly valuable for constructing more complex molecules, as demonstrated in a 2022 study where it was used in a copper-catalyzed three-component N-alkylation reaction to synthesize functionalized N-heterocycles . Quinazolinones are stable heterocycles with significant research value. Their lipophilicity aids in penetration through the blood-brain barrier, making them suitable for researching central nervous system targets . The fluorine atom at the 7-position influences the compound's electronic properties and its behavior in electrophilic substitution reactions; for instance, nitration of 7-fluoro-4(3H)-quinazolinone can yield a mixture of 6-nitro and 8-nitro products . This reactivity makes it a versatile scaffold for generating diverse chemical libraries. Research into quinazolinone derivatives has shown promise for developing new therapeutic agents. While some simple quinazolinones may show limited direct activity, their antibacterial efficacy can be significantly enhanced through strategies such as conjugation with silver nanoparticles . The primary applications of this compound include use as a starting material in organic synthesis, a key intermediate in the development of potential pharmacologically active compounds, and an analytical standard for HPLC analysis . This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O B143807 7-Fluoroquinazolin-4(3H)-one CAS No. 16499-57-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCORZHJVTZIZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426989
Record name 7-Fluoroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-57-3
Record name 7-Fluoroquinazolin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-FLUOROQUINAZOLIN-4(3H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of 7 Fluoroquinazolin 4 3h One

Established Synthetic Routes

A number of established synthetic strategies have been successfully employed for the synthesis of 7-fluoroquinazolin-4(3H)-one and its derivatives. These routes offer versatility in terms of starting materials and reaction conditions.

The cyclization of 2-aminobenzonitriles with a suitable one-carbon source, such as formamide (B127407), represents a direct approach to the quinazolin-4(3H)-one scaffold. In this method, 2-amino-4-fluorobenzonitrile (B1278219) serves as the key precursor. The reaction typically proceeds at elevated temperatures, where formamide acts as both the reactant and the solvent. The initial step involves the formylation of the amino group of 2-amino-4-fluorobenzonitrile by formamide. This is followed by an intramolecular cyclization, where the nitrile group is attacked by the newly formed formamido group, leading to the formation of the pyrimidine (B1678525) ring of the quinazolinone system. A subsequent tautomerization yields the stable this compound. While this method is conceptually straightforward, it often requires high temperatures and can sometimes lead to the formation of byproducts.

A one-pot method for the conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, which involves an initial reduction of the nitro group to an amino group, followed by reaction with formic acid. This suggests that the in situ generated 2-aminobenzonitrile (B23959) can readily undergo cyclization to the corresponding quinazolinone. clockss.org

A widely utilized and versatile method for the synthesis of quinazolin-4(3H)-ones involves the cyclization of 2-aminobenzamide (B116534) derivatives with various reagents that can provide the C2 carbon of the quinazolinone ring. For the synthesis of this compound, the starting material is 2-amino-4-fluorobenzamide (B111330).

One common approach is the reaction of 2-amino-4-fluorobenzamide with aldehydes. This reaction can be promoted by various catalysts and oxidizing agents. A green and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. This reaction utilizes fluorescein (B123965) as a photocatalyst and TBHP as an oxidant, proceeding under mild conditions without the need for a metal catalyst. ijarsct.co.innih.gov The reaction demonstrates good tolerance for a range of substituents on both the 2-aminobenzamide and the aldehyde.

Another established method is the reaction of 2-aminobenzamides with orthoesters. This acid-catalyzed condensation provides a straightforward route to 2-substituted quinazolin-4(3H)-ones. For the synthesis of the parent this compound, an orthoformate ester would be utilized. The reaction is typically carried out by refluxing the 2-aminobenzamide and the orthoester in a suitable solvent in the presence of an acid catalyst. nih.gov

Starting MaterialReagentCatalyst/ConditionsProductYieldReference
2-AminobenzamidesAldehydesFluorescein, TBHP, blue LED2-Substituted quinazolin-4(3H)-onesGood to Excellent ijarsct.co.innih.gov
2-AminobenzamidesOrthoestersAcetic acid, reflux2-Substituted quinazolin-4(3H)-ones- nih.gov

A direct and high-yielding synthesis of this compound involves the reaction of 2-amino-4-fluorobenzoic acid with formamidine (B1211174) acetate (B1210297). This method is a variation of the Niementowski quinazoline (B50416) synthesis. The reaction is typically carried out in a suitable solvent, such as ethylene (B1197577) glycol monomethyl ether, under reflux conditions. In this process, the formamidine acetate provides the N-C-N fragment that forms the pyrimidine ring. The amino group of the 2-amino-4-fluorobenzoic acid reacts with the formamidine, and subsequent intramolecular cyclization with the carboxylic acid group leads to the formation of the quinazolinone ring system. This method is particularly advantageous due to the ready availability of the starting materials and the generally clean reaction profile.

A synthetic method for 4-chloro-7-fluoro-6-nitro quinazoline starts with the reaction of 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether to produce 7-fluoro-4-hydroxy quinazoline (the tautomeric form of this compound). google.com

Reactant 1Reactant 2SolventConditionsProduct
2-Amino-4-fluorobenzoic acidFormamidine AcetateEthylene glycol monomethyl etherRefluxThis compound

A multi-step synthetic sequence starting from 2-amino-4-fluorobenzoic acid can also be employed to generate substituted 7-fluoroquinazolin-4(3H)-ones. While a direct cyclization with urea (B33335) to form the parent this compound is less common, a related pathway involves the initial formation of the quinazoline-2,4(1H,3H)-dione, which can then be chemically modified.

A more common route to introduce functionality at the 4-position involves the initial synthesis of this compound, followed by chlorination and subsequent nucleophilic substitution. For instance, this compound can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-chloro-7-fluoroquinazoline. The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents by reacting the 4-chloro intermediate with different nucleophiles, such as amines, alcohols, or thiols. This three-step sequence of cyclization, chlorination, and nucleophilic substitution provides a versatile platform for the synthesis of a diverse library of 4-substituted-7-fluoroquinazolines. nih.gov

The synthesis of 4-chloro-7-fluoro-6-nitro quinazoline has been reported starting from 2-amino-4-fluorobenzoic acid, which first forms 7-fluoro-4-hydroxy quinazoline. This intermediate is then nitrated and subsequently chlorinated. google.com

StepStarting MaterialReagentsProduct
1. Cyclization2-Amino-4-fluorobenzoic acidFormamidine AcetateThis compound
2. ChlorinationThis compoundThionyl chloride or Phosphorus oxychloride4-Chloro-7-fluoroquinazoline
3. Nucleophilic Substitution4-Chloro-7-fluoroquinazolineVarious Nucleophiles (e.g., amines)4-Substituted-7-fluoroquinazolines

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for the construction of complex heterocyclic systems, including fluorinated quinazolines. These methods offer improved efficiency, milder reaction conditions, and broader substrate scope compared to traditional methods.

For the synthesis of substituted 7-fluoroquinazolin-4(3H)-ones, palladium-catalyzed reactions can be employed to form key carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki cross-coupling reaction can be used to introduce aryl or heteroaryl substituents onto a pre-functionalized quinazoline core. This would typically involve a halogenated 7-fluoroquinazoline (B90720) derivative (e.g., a bromo- or iodo-substituted analog) reacting with a boronic acid in the presence of a palladium catalyst and a base.

A study on the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates utilized Suzuki cross-coupling reactions of bromo-substituted quinazolines with boronic acid pinacol (B44631) esters in the presence of a palladium catalyst. nih.govmdpi.com Such strategies can be adapted for the synthesis of functionalized 7-fluoroquinazoline derivatives.

Reaction TypeSubstratesCatalyst SystemProductReference
Suzuki Cross-CouplingBromo-substituted quinazolines, Boronic acid pinacol estersPd(dppf)Cl₂, Na₂CO₃, NBu₄BrAryl/heteroaryl-substituted quinazolines nih.govmdpi.com

The use of carbon dioxide (CO₂) as a C1 source in organic synthesis is a growing area of interest due to its abundance, non-toxicity, and potential as a renewable feedstock. While the reductive cyclization of o-aminobenzamides with CO₂ to form quinazolin-4(3H)-ones is a less commonly reported route, related transformations have been explored.

For instance, the carboxylative cyclization of 2-aminobenzonitriles with CO₂, often facilitated by a base or a catalyst, has been shown to produce quinazoline-2,4(1H,3H)-diones. This reaction involves the initial formation of a carbamate (B1207046) from the amino group and CO₂, followed by an intramolecular cyclization onto the nitrile group. To arrive at the quinazolin-4(3H)-one, a subsequent reduction or modification of the 2-oxo group would be necessary. The direct reductive cyclization of an o-aminobenzamide with CO₂ to a quinazolin-4(3H)-one remains a challenging yet potentially green synthetic pathway that is an area of ongoing research.

One-Pot Synthesis Approaches

Starting MaterialsReagents/CatalystKey FeaturesReference
2-amino-N-methoxybenzamides, AldehydesAcetic Acid (AcOH)High yields, oxidant-free, metal-free researchgate.net
Anthranilamides, AldehydesIodine (I2)Moderate to excellent yields researchgate.net
Isatoic anhydride, Amine, AldehydeIodine (I2)Three-component condensation researchgate.net

Environmentally Benign (Green Chemistry) Synthetic Approaches

In line with the principles of green chemistry, several eco-friendly methods for the synthesis of quinazolin-4(3H)-ones have been developed. These approaches prioritize the use of non-hazardous materials, renewable energy sources, and environmentally friendly solvents.

Visible light, for example, has been utilized as a clean and renewable energy source for the metal-catalyst-free synthesis of quinazolin-4(3H)-ones. nih.gov One such method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using fluorescein as a photocatalyst in the presence of tert-Butyl hydroperoxide (TBHP). nih.gov This approach demonstrates good functional group tolerance and provides the desired products in good to excellent yields. nih.gov

Another green strategy involves the oxidative cleavage of olefins. An efficient and selective oxidative procedure for synthesizing quinazolinones from readily available o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions. mdpi.com This method is noted for its sustainable operation and use of a green solvent. mdpi.com Furthermore, the use of ionic liquids (ILs) or ionic liquid-water solvent systems provides an eco-friendly medium for the cyclocondensation of anthranilamides and aldehydes without requiring an additional catalyst. rsc.org

MethodKey Reagents/ConditionsAdvantagesReference
PhotocatalysisVisible light, Fluorescein, TBHPRenewable energy, metal-free nih.gov
Oxidative Olefin Cleavageo-aminobenzamides, Styrenes, TBHPMetal-free, catalyst-free, green solvent mdpi.com
Ionic Liquid-Mediated SynthesisIonic Liquid (IL) or IL-waterCatalyst-free, eco-friendly solvent rsc.org

Derivatization and Functionalization Reactions

The this compound scaffold can be further modified through various derivatization and functionalization reactions to generate a library of compounds with potentially diverse biological activities.

Nitration to 7-Fluoro-6-nitroquinazolin-4(3H)-one

The nitration of this compound is a key reaction for introducing a nitro group onto the quinazolinone ring, which can then serve as a handle for further functionalization. This reaction is typically carried out using a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).

The procedure involves adding this compound to the acidic mixture and heating the reaction. nih.gov In a specific reported procedure, the mixture was heated at 373 K (100 °C) for one hour. nih.gov The crude product, 7-Fluoro-6-nitroquinazolin-4(3H)-one, is obtained by pouring the reaction mixture onto ice water, causing the product to precipitate. nih.gov This derivative is a key intermediate in the synthesis of various multi-kinase inhibitors. nih.govresearchgate.net The resulting compound, C₈H₄FN₃O₃, has a planar quinazolinone unit, with the nitro group being slightly twisted from the mean plane of the ring system. nih.govnih.gov

ReactantReagentsTemperatureTimeProduct
This compoundConc. H₂SO₄, Fuming HNO₃373 K (100 °C)1 hour7-Fluoro-6-nitroquinazolin-4(3H)-one

Oxidation Reactions

The quinazolinone ring system can undergo various oxidation reactions, often leading to more complex heterocyclic structures. While specific oxidation of the 7-fluoro-4(3H)-one parent compound is not detailed in the provided sources, related structures demonstrate the reactivity of the scaffold. For instance, 2-(3-butenyl)quinazolin-4(3H)-ones can undergo a regioselective oxidative cyclization initiated by bis(trifluoroacetoxy)iodobenzene (PIFA). beilstein-journals.org This reaction proceeds with high regioselectivity as a 5-exo-trig cyclization to yield 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones in good yields. beilstein-journals.org The reaction conditions were optimized, finding that using 2.5 equivalents of the oxidant in 2,2,2-trifluoroethanol (B45653) (TFE) at 0 °C for 24 hours led to full conversion of the starting material. beilstein-journals.org Such oxidative transformations highlight the potential for elaborating the quinazolinone core into more complex, fused systems.

Reduction Reactions

Reduction reactions are crucial for transforming functional groups on the quinazolinone scaffold. A common and important transformation is the reduction of a nitro group, such as in 7-fluoro-6-nitroquinazolin-4(3H)-one, to an amino group. This amino derivative can then be used in a variety of subsequent coupling and condensation reactions to build more complex molecules. Although a specific protocol for the reduction of 7-fluoro-6-nitroquinazolin-4(3H)-one was not found in the search results, standard nitro-to-amine reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid, are commonly employed for this type of transformation on aromatic nitro compounds. These methods are generally high-yielding and tolerant of many other functional groups.

Nucleophilic Substitution Reactions at the 7-Position

The fluorine atom at the 7-position of the quinazolinone ring is a site for potential nucleophilic aromatic substitution, allowing for the introduction of various substituents. However, direct substitution on the fluoro-quinazolinone was not detailed. Instead, analogous chemistry on the related 7-bromo-4-chloroquinoline (B1278252) highlights powerful methods for functionalizing this position. Metal-assisted coupling reactions are particularly effective for this purpose. nih.gov These include:

Ullmann coupling: Used to generate diaryl ether linkages.

Suzuki coupling: Employed to form biaryl structures.

Negishi coupling: Utilized for creating alkylaryl substitutions.

These coupling reactions allow for the systematic variation of the size, hydrogen-bonding capabilities, electrostatics, and hydrophobicity at the 7-position, firmly establishing which types of substitutions are tolerated. nih.gov This strategic diversification is crucial in medicinal chemistry for optimizing the pharmacological properties of lead compounds.

Synthesis of 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one Derivatives

A key intermediate in the elaboration of the this compound core is 2-chloromethyl-7-fluoroquinazolin-4(3H)-one. An effective one-step synthesis for this class of compounds has been described, utilizing ortho-anthranilic acids as starting materials. mdpi.comresearchgate.netnih.gov Specifically, 2-chloromethyl-7-fluoroquinazolin-4(3H)-one can be prepared from 4-fluoro-2-aminobenzoic acid. mdpi.com

The general procedure involves the reaction of the appropriately substituted anthranilic acid with chloroacetyl chloride. This reaction directly yields the 2-chloromethyl-4(3H)-quinazolinone structure. The resulting product is typically a solid that can be purified by crystallization. mdpi.com

Below is a table summarizing the key aspects of this synthesis:

Starting MaterialReagentProductKey Features
4-Fluoro-2-aminobenzoic acidChloroacetyl chloride2-Chloromethyl-7-fluoroquinazolin-4(3H)-oneOne-step synthesis; provides a key intermediate for further functionalization. mdpi.com

Characterization of 2-chloromethyl-7-fluoroquinazolin-4(3H)-one reveals a white solid with a melting point of 247-249 °C. mdpi.com Spectroscopic data, including ¹H-NMR and ¹³C-NMR, confirm the structure, and mass spectrometry provides the expected molecular ion peak. mdpi.com This intermediate is valuable as it allows for nucleophilic substitution reactions at the chloromethyl group, enabling the introduction of a wide variety of substituents at the 2-position of the quinazolinone ring. researchgate.net

Formation of 4-Anilinoquinazoline (B1210976) Derivatives

The conversion of this compound derivatives into 4-anilinoquinazolines is a critical transformation, as the 4-anilinoquinazoline scaffold is a well-established pharmacophore in numerous kinase inhibitors. researchgate.net The synthesis of these derivatives typically proceeds through a two-step sequence starting from a 2-chloromethyl-7-fluoroquinazolin-4(3H)-one intermediate. mdpi.comresearchgate.net

The first step involves the chlorination of the 4-oxo group. A mixture of the 2-chloromethyl-7-fluoroquinazolin-4(3H)-one in a suitable solvent like anhydrous toluene (B28343) is treated with a base such as N,N-diisopropylethylamine (DIPEA) and then with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net This reaction converts the 4-oxo group into a 4-chloro substituent, creating a reactive intermediate. mdpi.com

In the second step, this intermediate is reacted with an appropriate aniline (B41778) derivative in a solvent such as isopropanol. mdpi.comresearchgate.net The aniline displaces the 4-chloro group via a nucleophilic aromatic substitution reaction to yield the desired 4-anilinoquinazoline derivative. mdpi.com This method allows for the synthesis of a diverse library of compounds by varying the aniline component. nih.gov

A summary of the reaction conditions is provided in the table below:

Starting MaterialReagentsProductReaction Type
2-Chloromethyl-7-fluoroquinazolin-4(3H)-one1. POCl₃, DIPEA, Toluene2. Substituted Aniline, Isopropanol4-Anilino-2-(chloromethyl)-7-fluoroquinazoline derivativeNucleophilic Aromatic Substitution

N-Alkylation Reactions

N-alkylation of the quinazolinone ring system is a common strategy to introduce structural diversity and modulate the physicochemical properties of the molecule. The quinazolin-4(3H)-one scaffold possesses two potential sites for alkylation: the N1 and N3 positions. The regioselectivity of the alkylation can be influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the reaction conditions. juniperpublishers.commedcraveonline.combeilstein-journals.org

Generally, alkylation of quinazolin-4(3H)-ones with alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) tends to favor N-alkylation. juniperpublishers.com For instance, the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) under these conditions resulted in the formation of the N-alkylation product with a high yield. juniperpublishers.com The specific regioselectivity (N1 vs. N3) can be influenced by steric and electronic effects of substituents on the quinazoline ring. beilstein-journals.org In some cases, O-alkylation can occur, but N-alkylation is often the predominant pathway for quinazolin-4(3H)-ones. nih.gov

The choice of base and solvent system can be critical in directing the outcome of the reaction. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be an effective system for achieving N1-selective alkylation in some heterocyclic systems. beilstein-journals.org

Reaction TypeReagents & ConditionsProductKey Considerations
N-AlkylationAlkyl halide, K₂CO₃, DMFN-alkylated this compoundRegioselectivity (N1 vs. N3) is a key factor. juniperpublishers.combeilstein-journals.org
N-AlkylationAlkyl halide, NaH, THFN-alkylated this compoundCan provide different regioselectivity compared to other base/solvent systems. beilstein-journals.org

Condensation Reactions

Condensation reactions are fundamental to the construction of the quinazolin-4(3H)-one core. A widely used method involves the condensation of 2-aminobenzamides with aldehydes. nih.govrsc.org This approach offers a straightforward route to a variety of substituted quinazolinones.

A green and efficient method has been developed for this synthesis using visible light-induced condensation cyclization. nih.govrsc.org In this method, a 2-aminobenzamide and an aldehyde react in the presence of a photocatalyst, such as fluorescein, and an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This reaction proceeds under mild conditions and tolerates a broad range of substrates, affording the desired quinazolin-4(3H)-ones in good to excellent yields without the need for a metal catalyst. nih.govrsc.org

The general reaction is as follows:

2-Aminobenzamide + Aldehyde → Quinazolin-4(3H)-one

This method represents a significant advancement in the synthesis of quinazolinones, offering an environmentally benign alternative to traditional methods that may require harsh conditions or metal catalysts.

Cyclization Reactions for Heterocycle Formation

Cyclization is the key step in forming the bicyclic quinazolinone system and can also be employed to build more complex fused heterocyclic structures. Various cyclization strategies have been developed for the synthesis of quinazolinones and related heterocycles.

One common approach is the thermal or acid-catalyzed cyclization of an appropriately substituted precursor. For example, the synthesis of fused deazapurine heterocycles, which share a similar bicyclic core, can be achieved through the thermal cyclization of 5-aryl-6-azidopyrimidines via nitrene formation. nih.gov

Another powerful strategy involves dipolar cyclization reactions. mdpi.com These reactions can be used to construct functionalized heterocyclic compounds efficiently. For instance, a (4+1) cyclization reaction has been demonstrated using pyridinium (B92312) 1,4-zwitterions with propiolic acid derivatives to furnish indolizines. While not directly applied to this compound, these advanced cyclization methods highlight the potential for developing novel synthetic routes to complex quinazolinone-based heterocycles.

Industrial Production Methods and Scale-Up Considerations

While specific industrial production methods for this compound are not extensively detailed in publicly available literature, general principles of process scale-up for pharmaceutical manufacturing are applicable. amazonaws.com The transition from laboratory-scale synthesis to pilot plant and full-scale production requires careful consideration of several factors to ensure safety, efficiency, and product quality. researchgate.netfda.gov

Key considerations for the scale-up of quinazolinone synthesis include:

Route Selection: The synthetic route chosen for industrial production must be robust, cost-effective, and environmentally friendly. researchgate.net Routes that utilize readily available starting materials and avoid hazardous reagents or extreme reaction conditions are preferred.

Process Optimization: Reaction parameters such as temperature, pressure, reaction time, and stoichiometry must be optimized for large-scale production. researchgate.net This often involves detailed kinetic studies and process modeling.

Equipment: The choice of reactors and other processing equipment is crucial. Geometric similarity between laboratory and production-scale equipment can help in achieving consistent results. amazonaws.com

Safety: A thorough hazard analysis must be conducted to identify and mitigate any potential safety risks associated with the process, such as exothermic reactions or the handling of flammable or toxic materials. researchgate.net

Purification: The method of purification, such as crystallization or chromatography, must be scalable and efficient to provide the final product with the required purity. researchgate.net

Regulatory Compliance: The entire manufacturing process must comply with Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final product. fda.gov

For a compound like this compound, a practical and scalable route would likely involve a multi-step synthesis where each step is optimized for high yield and purity, and all intermediates are well-characterized solids that can be easily isolated. researchgate.net

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms involved in the synthesis of quinazolinones and their derivatives. acs.orgnih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov These studies provide detailed insights into the electronic structure of reactants, intermediates, and transition states, which helps in understanding reaction pathways, predicting product selectivity, and designing more efficient synthetic routes. acs.orgnih.gov

For the synthesis of quinazolinones, computational studies can be used to:

Investigate Reaction Pathways: DFT calculations can map out the potential energy surface of a reaction, identifying the most favorable pathway and the structures of key intermediates and transition states. acs.orgnih.gov For example, in radical cascade cyclizations to form fused quinazolinones, DFT calculations have been used to elucidate the radical reaction mechanism. acs.orgnih.gov

Predict Reactivity and Selectivity: By calculating the energies of different possible products and transition states, computational models can predict the regioselectivity and stereoselectivity of a reaction. mdpi.com

Understand Catalyst Activity: In metal-catalyzed reactions, computational studies can shed light on the role of the catalyst in activating substrates and facilitating bond formation. mdpi.com

Analyze Molecular Properties: DFT can be used to calculate various molecular properties such as bond lengths, bond angles, and electronic charge distributions, which can be correlated with experimental data to validate the proposed mechanism. mdpi.comresearchgate.net

Recent studies have employed DFT to investigate the synthesis of various quinazolinone derivatives, providing a deeper understanding of the underlying reaction mechanisms. nih.govnih.gov These computational insights are crucial for the rational design of new synthetic methodologies and the optimization of existing ones. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of 7 Fluoroquinazolin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of 7-fluoroquinazolin-4(3H)-one and its derivatives by mapping the chemical environments of magnetically active nuclei.

The ¹H NMR spectrum of the quinazolinone core is characterized by distinct signals for the aromatic protons and the N-H proton. In derivatives of this compound, the proton signals are influenced by the nature and position of substituents.

For instance, the spectrum of 2-ethyl-7-fluoroquinazolin-4(3H)-one in Chloroform-d shows a broad singlet for the N-H proton at approximately δ 11.87 ppm. rsc.org The aromatic protons appear in the downfield region, with the H-5 proton showing as a doublet of doublets at δ 8.29 ppm due to coupling with the adjacent fluorine and H-6 proton. The H-6 and H-8 protons also exhibit characteristic multiplets. For example, the H-6 proton appears as a doublet of doublets at δ 7.36 ppm, and the H-8 proton as a multiplet around δ 7.19 ppm. rsc.org The presence of an ethyl group at the C-2 position gives rise to a quartet and a triplet in the upfield region. rsc.org

In another example, 2-chloromethyl-7-fluoroquinazolin-4(3H)-one in DMSO-d6 displays a broad singlet for the N-H proton at δ 12.72 ppm. The aromatic protons H-5, H-6, and H-8 show complex splitting patterns in the range of δ 7.42-8.18 ppm.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

CompoundSolventChemical Shift (δ ppm) and Multiplicity
2-ethyl-7-fluoroquinazolin-4(3H)-one rsc.orgChloroform-d11.87 (brs, 1H, NH), 8.29 (dd, J=8.8, 6.1 Hz, 1H, H-5), 7.36 (dd, J=9.8, 2.4 Hz, 1H, H-6), 7.19 (m, 1H, H-8), 2.83 (q, J=7.6 Hz, 2H, -CH₂-), 1.44 (t, J=7.6 Hz, 3H, -CH₃)
[3-(2-Bromoethyl)-7-fluoroquinazolin-4(3H)-one] rsc.orgCDCl₃8.45 (s, 1H, H-2), 8.24 (dd, J=8.3, 6.7 Hz, 1H, H-5), 7.47 (dd, 2H, H-6, H-8), 4.39 (t, 2H, J=6.2 Hz, N-CH₂-), 3.85 (t, 2H, J=6.2 Hz, -CH₂-Br)

Note: Data presented is for derivatives and is intended to be representative of the core structure's spectral features.

The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. The carbonyl carbon (C-4) of the quinazolinone ring typically resonates at a low field, around δ 160-164 ppm. The carbon atom bearing the fluorine (C-7) exhibits a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds.

In 2-ethyl-7-fluoroquinazolin-4(3H)-one, the C-7 carbon appears as a doublet at δ 166.8 ppm with a large C-F coupling constant of approximately 253.2 Hz. rsc.org Other aromatic carbons also show smaller couplings to the fluorine atom. For example, C-5 and C-8 often display ²JCF and ³JCF couplings, respectively. The carbons of the pyrimidine (B1678525) ring, C-2 and C-8a, are also observed at distinct chemical shifts. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

CompoundSolventChemical Shift (δ ppm) and Coupling Constant (J Hz)
2-ethyl-7-fluoroquinazolin-4(3H)-one rsc.orgChloroform-d166.8 (d, J = 253.2 Hz, C-7), 163.1 (C-4), 158.8 (C-2), 129.0 (d, J = 10.8 Hz, C-5), 117.2 (C-8a), 115.3 (d, J = 23.3 Hz, C-6), 112.6 (d, J = 21.8 Hz, C-8), 29.1 (-CH₂-), 11.3 (-CH₃)

Note: Data presented is for a derivative and is intended to be representative of the core structure's spectral features.

¹⁹F NMR is a powerful technique for directly observing the fluorine atom. Organofluorine compounds exhibit a wide range of chemical shifts. For this compound derivatives, a single resonance is expected for the fluorine atom at the C-7 position. The chemical shift provides information about the electronic environment of the fluorine atom.

For 2-ethyl-7-fluoroquinazolin-4(3H)-one, the ¹⁹F NMR spectrum shows a signal at approximately δ -102.4 ppm. rsc.org For another related compound, 2-chloro-7-fluoroquinazolin-4-amine, a singlet is reported near δ -110 ppm, confirming the fluorine substitution. The broad chemical shift range in ¹⁹F NMR helps to resolve individual fluorine-containing functional groups, and the coupling with neighboring protons (¹H-¹⁹F coupling) can provide further structural insights. icpms.czazom.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular weight is 164.14 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

In the ESI-MS spectrum of derivatives, the molecular ion peak [M+H]⁺ is typically observed. For example, the HRMS (TOF) of [3-(2-bromoethyl)-7-fluoroquinazolin-4(3H)-one] showed a found mass of 270.9880 for the [M+H]⁺ ion, which is consistent with the calculated mass of 270.9804 for the formula C₁₀H₈BrFN₂O. rsc.org Similarly, the ESI-MS of another derivative showed an [M+H]⁺ peak at m/z 259, corresponding to the molecular formula C₁₃H₁₁FN₄O. rsc.org

Table 3: Representative Mass Spectrometry Data for this compound Derivatives

CompoundIonization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺
[3-(2-Bromoethyl)-7-fluoroquinazolin-4(3H)-one] rsc.orgHRMS (TOF)270.9804270.9880
3-((1H-imidazol-1-yl)ethyl)-7-fluoroquinazolin-4(3H)-one rsc.orgHRMS (TOF)259.0917259.0994

Note: Data presented is for derivatives and is intended to be representative of the core structure's spectral features.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound and its derivatives shows several key absorption bands.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group is typically observed in the region of 1650-1680 cm⁻¹. rsc.org The C=N stretching of the quinazoline (B50416) ring appears around 1605-1610 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1480-1525 cm⁻¹ region. rsc.org The N-H stretching vibration usually appears as a broad band in the region of 3200-3600 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for the this compound Scaffold

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch ~3200-3600Amide N-H
Ar-H Stretch ~3100Aromatic C-H
C=O Stretch ~1650-1680Amide Carbonyl
C=N Stretch ~1605-1610Imine
C=C Stretch ~1480-1525Aromatic Ring

Note: The values are approximate and based on data from derivatives. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is dependent on the chromophores present in the molecule.

The quinazolinone ring system is a chromophore that absorbs in the UV region. The UV absorption spectra of quinazolinone derivatives are often studied to understand their interaction with biological macromolecules like DNA and proteins. rsc.orgrsc.org For example, the UV absorption spectrum of a this compound derivative was used to investigate its binding to calf thymus DNA, showing changes in the absorption intensity and wavelength upon interaction. rsc.org Typically, aromatic and heterocyclic systems like quinazolinones exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The exact λ_max values are influenced by the solvent and the substituents on the quinazolinone ring. libretexts.org

X-Ray Crystallography and Crystal Structure Analysis

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering unequivocal structural proof.

A detailed single-crystal X-ray diffraction study has been conducted on 7-fluoro-6-nitroquinazolin-4(3H)-one, a key derivative. nih.govresearchgate.net The analysis revealed that the compound crystallizes in a triclinic system with the space group P1. nih.gov The quinazolinone ring system is essentially planar, with the nitro group being slightly twisted from this plane. nih.govresearchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯N, and C—H⋯O interactions, which dictate the molecular packing in the solid state. nih.govresearchgate.netiucr.org

The key crystallographic parameters for 7-fluoro-6-nitroquinazolin-4(3H)-one are summarized in the table below. nih.gov

ParameterValue
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions
a (Å)5.6360 (11)
b (Å)8.409 (2)
c (Å)8.674 (2)
α (°)79.38 (3)
β (°)89.23 (3)
γ (°)83.83 (3)
Volume (ų)401.70 (16)
Z (Molecules/unit cell)2
Temperature (K)293
Radiation Mo Kα
R-factor 0.050

Data sourced from a study on 7-fluoro-6-nitroquinazolin-4(3H)-one. nih.goviucr.org

These data are fundamental for understanding the molecule's precise geometry and supramolecular assembly. For many novel quinazolinone derivatives, X-ray crystallography serves as the ultimate tool for structural confirmation, especially for resolving complex stereochemical features. urfu.ru

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. It serves as a crucial check for the purity and empirical formula of a synthesized molecule. The experimentally determined percentages of elements are compared against the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. nih.govactascientific.com

This method is routinely employed in the characterization of new quinazolinone derivatives. dergipark.org.trresearchgate.netijpsr.com For instance, in the synthesis of novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, elemental analysis was used alongside spectral data to confirm the final structures. nih.gov

The table below shows representative elemental analysis data for a synthesized quinazolinone derivative, demonstrating the typical correlation between calculated and found values.

CompoundFormulaAnalysis%C%H%N
2-(5-((5-bromo-1H-indol-3-yl)methyl)- C₂₃H₂₂BrN₅OSCalcd.55.654.4714.11
1,3,4-thiadiazol-2-ylamino)-3-cyclohexyl- Found55.294.4713.77
2-methylquinazolin-4(3H)-one
6,8-diiodo-2-methyl-3-(4-sulfamoyl- C₁₅H₁₁I₂N₃O₃SCalcd.31.771.957.41
phenyl)quinazolin-4(3H)-one Found31.611.817.29
4-((2-((4-bromobenzyl)(ethyl)amino)- C₂₃H₁₇BrClN₃O₃Calcd.55.393.448.42
methyl)-6-chloro-4-oxoquinazolin-3(4H)-yl) Found55.363.418.34
benzoic acid

Data sourced from studies on various quinazolinone derivatives. nih.govactascientific.comdergipark.org.tr

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. They are vital for monitoring reaction progress, isolating final products, and, most importantly, assessing the purity of synthesized compounds like this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and widely used technique for monitoring the progress of chemical reactions and for the initial assessment of product purity. mdpi.comrsc.orgscispace.com The separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). researchgate.net The purity of a sample can be qualitatively assessed by the presence of a single spot on the TLC plate after development and visualization under UV light. mdpi.comresearchgate.net The Rf (retention factor) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. actascientific.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and precise analytical technique for purity determination and quantitative analysis. researchgate.netindianchemicalsociety.comsnmjournals.org A solution of the sample is passed through a column packed with a stationary phase under high pressure. The components are separated based on their differential interactions with the stationary phase and are detected as they elute from the column. mdpi.com

For quinazolinone derivatives, reversed-phase HPLC (RP-HPLC) is commonly used, often with a C18 column. researchgate.net The purity of the compound is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all peaks in the chromatogram. indianchemicalsociety.com Purity levels exceeding 99% are often achievable and verifiable with this method. indianchemicalsociety.comsnmjournals.org HPLC analysis has been successfully employed to determine the stability and homogeneity of new quinazoline derivatives in solution over time. researchgate.net For example, the purity of novel quinazolinone-thiadiazole hybrids was confirmed by HPLC analysis. nih.gov

Theoretical and Computational Studies of 7 Fluoroquinazolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Fluoroquinazolin-4(3H)-one at the atomic level. These methods are used to predict molecular structure, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of quinazolinone derivatives. scirp.orgphyschemres.org By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, DFT studies can predict the molecule's reactivity and stability. physchemres.orgajchem-a.com For instance, the energy gap between HOMO and LUMO is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. physchemres.org

DFT calculations have been employed to:

Optimize the molecular geometry of quinazolinone derivatives to their lowest energy state. scirp.org

Calculate vibrational spectra to aid in the interpretation of experimental infrared (IR) and Raman data.

Determine various quantum chemical parameters that correlate with the molecule's stability and reactivity. physchemres.org

Table 1: Key Parameters from DFT Studies of Quinazolinone Derivatives

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the ability to donate an electron. physchemres.org
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the ability to accept an electron. physchemres.org
Energy Gap (ΔE) Difference between ELUMO and EHOMO Relates to the chemical reactivity and stability of the molecule. physchemres.org
Dipole Moment (µ) Measure of the overall polarity of the molecule Influences solubility and intermolecular interactions. physchemres.org
Hardness (η) Resistance to change in electron distribution A larger value indicates greater stability. physchemres.org
Softness (σ) Reciprocal of hardness A larger value indicates higher reactivity. physchemres.org

This table is generated based on data from studies on quinazolinone derivatives and provides a conceptual framework.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the context of this compound and its derivatives, MEP analysis helps to:

Identify the most likely sites for hydrogen bonding and other non-covalent interactions with biological receptors. researchgate.net

Understand how substituents on the quinazolinone ring influence the molecule's electrostatic potential and, consequently, its biological activity.

The nitrogen atoms of the quinazolinone ring and the oxygen of the carbonyl group are typically identified as regions of negative electrostatic potential, making them potential sites for electrophilic attack. ajchem-a.com

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict the interaction between a small molecule (ligand), such as a this compound derivative, and a biological macromolecule (receptor), typically a protein or enzyme. nih.govnih.gov These studies are instrumental in understanding the mechanism of action of drugs and in the rational design of new, more potent inhibitors.

Docking simulations can predict:

The preferred binding orientation of the ligand within the active site of the receptor.

The binding affinity, often expressed as a docking score, which estimates the strength of the interaction. nih.gov

The specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For example, molecular docking studies have been used to investigate the binding of fluoroquinazolinone derivatives to the active sites of enzymes like epidermal growth factor receptor (EGFR) kinase and tubulin, providing insights into their potential anticancer activity. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for optimal activity. acs.orgnih.gov

Key findings from SAR studies on quinazolinone derivatives include:

The importance of the quinazoline (B50416) scaffold as a privileged structure in medicinal chemistry. nih.gov

The significant influence of substituents at various positions on the quinazoline ring on the compound's biological activity. For example, substitutions at the 2, 6, and 7-positions have been shown to modulate the anticancer and anticholinesterase activities of quinazolinone derivatives.

The introduction of a fluorine atom can enhance metabolic stability and binding affinity. researchgate.net

Table 2: SAR Insights for Quinazolinone Derivatives

Position of Substitution Impact on Biological Activity Example of Favorable Substituent
Position 2 Can be modified to enhance various activities. Phenyl groups, heterocyclic rings.
Position 3 Modifications can influence potency and selectivity. Benzylideneamino groups. nih.gov
Position 6 Electron-donating groups can be favorable. acs.org Methoxy groups. acs.org
Position 7 Fluorine substitution can improve metabolic stability and binding. Fluorine.

This table summarizes general trends observed in SAR studies of quinazolinone derivatives.

Theoretical Studies on Metabolic Stability and Lipophilicity

Theoretical and computational methods are increasingly used to predict the pharmacokinetic properties of drug candidates, including their metabolic stability and lipophilicity, in the early stages of drug discovery. researchgate.netif-pan.krakow.pl

Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes is a critical parameter. if-pan.krakow.pl The introduction of a fluorine atom, as in this compound, is a common strategy to block potential sites of metabolism and thereby increase the metabolic stability and in vivo half-life of a drug. researchgate.net Computational models can help predict the most likely sites of metabolism on a molecule.

Lipophilicity: This property, often expressed as logP, influences a drug's absorption, distribution, and ability to cross cell membranes. The presence of a fluorine atom can significantly affect a molecule's lipophilicity. ontosight.airesearchgate.net Computational tools can provide estimates of logP for novel compounds, guiding the selection of candidates with optimal pharmacokinetic profiles.

Biological and Medicinal Applications of 7 Fluoroquinazolin 4 3h One Derivatives

Anticancer Activity

The 7-fluoroquinazolin-4(3H)-one scaffold has proven to be a versatile backbone for the design of potent anticancer agents. Its derivatives have demonstrated a wide range of activities against various cancer types, attributable to several key mechanisms.

Inhibition of Kinases (e.g., EGFR, Raf Kinase, Tyrosine Kinases)

Derivatives of this compound have been extensively investigated as inhibitors of various kinases that play crucial roles in cancer cell signaling pathways. The unique structural features of this scaffold allow for modifications that enhance efficacy and selectivity. researchgate.net

EGFR Inhibition: Certain quinazolin-4(3H)-one derivatives have been shown to exert potent growth-inhibitory effects on lung cancer cell lines by binding to the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a critical component for EGFR inhibition, ensuring significant binding affinity with the receptor. nih.gov Allosteric inhibitors based on a quinazolinone core have been developed as fourth-generation EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC), demonstrating activity against resistance mutations. nih.gov

Raf Kinase Inhibition: The 7-fluoro-6-nitroquinazolin-4(3H)-one derivative serves as a key intermediate in the production of several multi-targeted Raf kinase inhibitors. nih.gov Optimization of aryl urea (B33335) RAF inhibitors has led to the identification of a pan-RAF inhibitor featuring a fluoroquinazolinone hinge-binding motif. researchgate.net Strategic placement of a fluorine atom on the quinazolinone ring can enhance kinase selectivity. researchgate.net

Tyrosine Kinase Inhibition: A variety of quinazolin-4(3H)-one derivatives have been synthesized and evaluated as potential multiple tyrosine kinase inhibitors. nih.govnih.gov Some of these compounds have shown potent inhibitory activity against a panel of tyrosine kinases including CDK2, HER2, and VEGFR2, in addition to EGFR. nih.govnih.gov For instance, certain derivatives act as ATP competitive type-I inhibitors against EGFR kinase. nih.gov

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives

Derivative Target Kinase(s) Activity (IC50) Reference
7-Fluoro-6-nitroquinazolin-4(3H)-one intermediate Raf Kinase Intermediate for multi-targeted inhibitors nih.gov
Fluoroquinazolinone aryl urea derivative pan-RAF Not specified researchgate.net
Quinazolin-4(3H)-one derivative 2i CDK2, HER2, EGFR Not specified nih.govnih.gov
Quinazolin-4(3H)-one derivative 3i CDK2, HER2, EGFR Not specified nih.govnih.gov

Tumor Reduction in Xenograft Models (e.g., NSCLC)

The in vivo efficacy of this compound derivatives has been demonstrated in preclinical xenograft models. A notable example is a 5-fluoro-4-(3H)-quinazolinone aryl urea pan-RAF inhibitor, which, in combination with a MEK inhibitor, showed significant tumor growth inhibition in a KRAS mutant xenograft mouse model. researchgate.net While this highlights the potential of the fluoroquinazolinone scaffold, further studies on 7-fluoro specific derivatives are ongoing. Novel quinazoline (B50416) derivatives have also shown in vivo antitumor efficacy in NCI-H1975 mice xenografts for lung cancer. nih.gov

Selective Cytotoxicity against Cancer Cell Lines

Derivatives of this compound have exhibited selective cytotoxicity against a range of human cancer cell lines. This selectivity is a crucial aspect of modern anticancer drug development, aiming to maximize efficacy while minimizing off-target effects.

Research has shown that these compounds are active against cell lines from various cancer types, including:

Breast Cancer: MCF-7 and MDA-MBA-231 researchgate.net

Lung Cancer: NCI-H460 (NSCLC) nih.gov

Ovarian Cancer: A2780 nih.govnih.gov

Leukemia, Colon, CNS, Melanoma, and Renal Cancer researchgate.net

For example, a series of quinazolin-4(3H)-one derivatives showed cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines that was 2- to 30-fold and 4- to 87-fold more potent than the positive control lapatinib, respectively. nih.govnih.gov Another study reported a new fluoroquinazolinone derivative with an IC50 value of 0.44 ± 0.01 µM against the MCF-7 cell line, which was superior to the reference drug erlotinib. researchgate.net

Table 2: Cytotoxic Activity of Selected this compound Derivatives against Cancer Cell Lines

Derivative Cancer Cell Line IC50 / GI50 (µM) Reference
Compound 6d NCI-H460 (NSCLC) GI50 = 0.789 nih.gov
Compound 3j MCF-7 (Breast) IC50 = 0.20 ± 0.02 nih.govnih.gov
Compound 3g A2780 (Ovarian) IC50 = 0.14 ± 0.03 nih.gov
Derivative G MCF-7 (Breast) IC50 = 0.44 ± 0.01 researchgate.net
Derivative E MDA-MBA-231 (Breast) IC50 = 0.43 ± 0.02 researchgate.net

Role as a Lead Structure for Anticancer Drug Development

The this compound core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for the development of a wide array of therapeutic agents. escholarship.orgnih.govcancer.gov Its derivatives have been extensively synthesized and have shown promising biological activities, making them excellent lead compounds for the discovery of novel anticancer drugs. nih.govcancer.gov

The versatility of the quinazolinone ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR). nih.gov This has led to the development of numerous derivatives with improved potency and selectivity against different cancer targets. The scaffold's ability to interact with multiple biological targets contributes to its prominence in the design of multi-targeted anticancer agents. escholarship.orgcancer.gov

Modulation of Cell Cycle and DNA Repair in Cancer

Beyond direct kinase inhibition, derivatives of this compound can exert their anticancer effects by modulating the cell cycle and interfering with DNA repair mechanisms in cancer cells.

One study revealed that a novel quinazoline derivative induced cell cycle arrest at the G2/M phase in a concentration- and time-dependent manner in hepatocellular carcinoma cells. nih.gov Another derivative was found to cause cell cycle arrest at the G1/S phase in a breast cancer cell line. nih.gov Furthermore, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative arrested the cell cycle at the G1 phase in MCF-7 cells. mdpi.com

In addition to cell cycle modulation, some quinazolin-4(3H)-one derivatives have been designed to co-target Poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair, alongside other targets like bromodomains. mdpi.com This dual-targeting approach can enhance the apoptotic effects in cancer cells.

Potential as Next-Generation Epigenetic Modulators

Emerging research indicates that the quinazolin-4(3H)-one scaffold has the potential to be developed into next-generation epigenetic modulators. Epigenetic alterations are a hallmark of cancer, and targeting the proteins that regulate these processes is a promising therapeutic strategy.

Bromodomain and extra-terminal domain (BET) proteins, such as BRD4, are epigenetic readers that play a critical role in transcriptional regulation and are attractive targets in cancer therapy. nih.gov Novel 4-phenylquinazoline (B11897094) derivatives have been discovered as potent BRD4 inhibitors. nih.gov Furthermore, 6-methylquinazolin-4(3H)-one-based compounds have been identified as novel binders of the BRD9 epigenetic reader, and these molecules also showed promising selective behavior when tested against the BRD4 bromodomain. researchgate.net While direct evidence for this compound derivatives as epigenetic modulators is still developing, the adaptability of the quinazolinone scaffold suggests that it is a promising framework for designing potent and selective epigenetic drugs.

Targeting ENPP1 for Tumor Immunotherapy

Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system's response to cancer. By hydrolyzing the signaling molecule cGAMP, ENPP1 dampens the anti-tumor immune response. Derivatives of this compound have been identified as potent inhibitors of ENPP1, thus representing a promising strategy for cancer immunotherapy.

One notable derivative, 7-fluoro-2-(((5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)thio)methyl)quinazolin-4(3H)-one, has demonstrated significant inhibitory activity against ENPP1. This compound exhibits a half-maximal inhibitory concentration (IC50) of 0.188 μM, highlighting its potential to block ENPP1 and enhance the anti-tumor immune response. Another potent ENPP1 inhibitor, although with a related pyrrolopyrimidinone core, showed an IC50 of 14.68 nM, further underscoring the potential of targeting this enzyme in cancer therapy nih.gov.

Table 1: ENPP1 Inhibition by Quinazolinone and Related Derivatives

Compound Core Structure Target IC50 Value
7-fluoro-2-(((5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)thio)methyl)quinazolin-4(3H)-one This compound ENPP1 0.188 µM

Antimicrobial Properties

Derivatives of this compound have shown considerable promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including antibiotic-resistant strains.

Antibacterial Activity (Gram-positive and Gram-negative Bacteria)

Studies have demonstrated that various quinazolin-4(3H)-one derivatives possess broad-spectrum antibacterial activity. These compounds have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Salmonella typhimurium. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy. For many of these derivatives, MIC values are in the low microgram per milliliter range, indicating potent activity. For instance, certain novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have shown significant antimicrobial activity compared to reference drugs mdpi.com.

Table 2: Antibacterial Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound Bacterial Strain Type MIC (µg/mL) Reference
Derivative 4a S. aureus Gram-positive 4 mdpi.com
Derivative 4a B. subtilis Gram-positive 4 mdpi.com
Derivative 4a E. coli Gram-negative 4 mdpi.com
Derivative 4a S. typhimurium Gram-negative 8 mdpi.com
Derivative 5a S. aureus Gram-positive 2 mdpi.com
Derivative 5a B. subtilis Gram-positive 1 mdpi.com
Derivative 5a E. coli Gram-negative 2 mdpi.com
Derivative 5a S. typhimurium Gram-negative 4 mdpi.com
Amoxicillin S. aureus Gram-positive 4 mdpi.com
Amoxicillin B. subtilis Gram-positive 2 mdpi.com
Amoxicillin E. coli Gram-negative 8 mdpi.com

Enzyme Inhibition (e.g., Bacterial Gyrase, Topoisomerase IV)

The antibacterial mechanism of many quinazolinone derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these enzymes, the compounds can effectively halt bacterial proliferation.

Several quinazolin-4(3H)-one derivatives have been shown to be potent inhibitors of E. coli DNA gyrase. For example, a series of derivatives incorporating hydrazone and pyrazole moieties demonstrated IC50 values in the low micromolar range, with some compounds showing greater potency than the reference inhibitor Novobiocin mdpi.com. While the primary target in Gram-negative bacteria is often DNA gyrase, in Gram-positive bacteria, topoisomerase IV is a key target for quinolone-type antibiotics mdpi.com. The development of this compound derivatives as dual inhibitors of both enzymes is an active area of research to combat bacterial resistance.

Table 3: Inhibition of E. coli DNA Gyrase by Quinazolin-4(3H)-one Derivatives

Compound IC50 (µM) Reference
Derivative 5a 3.19 mdpi.com
Derivative 5d 3.51 mdpi.com
Derivative 5c 4.09 mdpi.com
Derivative 4a 4.17 mdpi.com

Efficacy against Antibiotic-Resistant Strains

A significant advantage of developing new classes of antimicrobials is their potential to be effective against bacteria that have developed resistance to existing drugs. Derivatives of this compound have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The unique structure of these compounds may allow them to overcome the resistance mechanisms that render many conventional antibiotics ineffective eco-vector.com. Some 3-phenylquinazolin-4(3H)-one derivatives have also demonstrated potent inhibitory activity against various multidrug-resistant S. aureus strains, including vancomycin-resistant S. aureus (VRSA) nih.gov.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Derivatives of this compound have been investigated for their anti-inflammatory properties, with a primary mechanism of action being the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

A study on fluorine-substituted benzo[h]quinazoline-2-amine derivatives, which share a similar structural backbone, revealed that these compounds can significantly reduce the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway. This inhibition leads to a decrease in the production of pro-inflammatory mediators. The fluorine substitution was found to be important for the enhanced anti-inflammatory activity and lower toxicity of these compounds.

Enzyme Inhibition Studies (General Metabolic Enzymes)

Beyond their antimicrobial and anti-inflammatory effects, derivatives of this compound have been explored as inhibitors of various metabolic enzymes. This broadens their potential therapeutic applications to a range of metabolic and inflammatory disorders.

For instance, novel quinazoline-4(3H)-one-7-carboxamide derivatives have been identified as potent inhibitors of human soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). Both sEH and 5-lipoxygenase are involved in the metabolism of arachidonic acid, a key pathway in inflammation. The IC50 values for the inhibition of sEH by some of these derivatives were in the sub-micromolar range, indicating high potency nih.gov. Additionally, computational studies have suggested that quinazolin-4(3H)-one derivatives could act as inhibitors of cyclooxygenase-2 (COX-2), another important enzyme in the inflammatory cascade unimma.ac.id.

Table 4: Inhibition of Metabolic Enzymes by Quinazolin-4(3H)-one Derivatives

Compound Target Enzyme IC50 Value Reference
Derivative 34 Soluble Epoxide Hydrolase (sEH) 0.30 µM nih.gov
Derivative 35 Soluble Epoxide Hydrolase (sEH) 0.66 µM nih.gov
Derivative 37 Soluble Epoxide Hydrolase (sEH) 0.45 µM nih.gov
Derivative 43 Soluble Epoxide Hydrolase (sEH) 0.33 µM nih.gov

Protein-Ligand Interaction Studies

The therapeutic and biological activities of quinazolinone derivatives are fundamentally linked to their interactions with protein targets. Molecular docking and other computational studies have been instrumental in elucidating the binding modes of these compounds, providing insights into their mechanism of action and guiding the design of more potent and selective molecules.

Research into quinazolin-4(3H)-one derivatives has revealed key interactions with enzymes such as DNA gyrase and deubiquitinases. For instance, in a study involving novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds, molecular docking simulations were performed on the E. coli DNA gyrase B kinase active site. The analysis showed that a hydrazineyl derivative formed three hydrogen bonds with the sidechain of the amino acid Asp73. mdpi.com Furthermore, the furanyl moiety of the compound displayed an arene–cation interaction with the key amino acid Asn46. mdpi.com These interactions were crucial for the inhibitory activity of the compounds against the enzyme. mdpi.com

Similarly, docking studies of other quinazolin-4(3H)-one derivatives designed as inhibitors of Ubiquitin-Specific Protease 7 (USP7), a target in cancer therapy, predicted that specific side chains could form hydrogen bonds with the Met407 residue of the enzyme. nih.gov This interaction was deemed important for the compound's potency. In the context of anti-inflammatory research, molecular docking studies have been used to understand how quinazolinone derivatives interact with the DNA binding site of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov These studies identified key amino acid residues involved in binding, such as Arg54, Tyr57, Cys59, and Lys144, helping to explain the mechanism of action of these anti-inflammatory agents. nih.gov

These protein-ligand interaction studies underscore the versatility of the quinazolinone scaffold in binding to diverse biological targets. The specific substitutions on the quinazolinone ring system play a critical role in determining the binding affinity and selectivity for a particular protein.

Interactive Table: Protein-Ligand Interactions of Quinazolin-4(3H)-one Derivatives

Derivative Class Protein Target Key Interacting Residues Type of Interaction
Hydrazone/Pyrazole Hybrids E. coli DNA Gyrase B Asp73, Asn46 Hydrogen Bond, Arene-Cation
General Quinazolin-4(3H)-one USP7 Met407 Hydrogen Bond
General Quinazolin-4(3H)-one NF-κB Arg54, Tyr57, Cys59, Lys144 Not specified in detail

Potential in Agrochemical Formulations

The quinazolin-4(3H)-one scaffold is not only significant in medicinal chemistry but also shows considerable promise in the development of new agrochemicals. mdpi.comnih.gov this compound, in particular, is noted as a compound investigated for its potential application in creating more effective pest control solutions. chemimpex.com The versatility of the 4(3H)-quinazolinone core allows for the synthesis of derivatives with a wide range of biological activities relevant to agriculture, including herbicidal, antifungal, antibacterial, and antiviral properties. mdpi.comnih.gov

The development of novel agrochemicals is driven by the need to overcome resistance to existing products and to find more environmentally benign solutions for crop protection. mdpi.com Quinazolinone derivatives represent a promising class of compounds in this pursuit. Their drug-like properties and the ability to synthesize a large variety of analogs make them attractive candidates for screening and development as active ingredients in agrochemical formulations. mdpi.com

Research has highlighted the potential of this chemical class in various agrochemical applications:

Fungicides: Certain derivatives have shown efficacy against plant pathogenic fungi.

Herbicides: The scaffold has been explored for the development of new herbicides. mdpi.comnih.gov

Insecticides: Some quinazolinone-based compounds have been investigated for their insecticidal properties.

Plant Growth Regulators: The structural features of quinazolinones may also be adapted to influence plant growth and development.

The inclusion of a fluorine atom, as in this compound, can often enhance the biological activity and metabolic stability of a molecule, which are desirable properties for agrochemical agents. chemimpex.com As such, this compound serves as an important synthetic intermediate for creating new agrochemicals and other fine chemicals. chemimpex.com The continued exploration of this and other related quinazolinone derivatives is a key area of research for discovering the next generation of crop protection agents. mdpi.comnih.gov

Mechanistic Investigations of Biological Activity

Molecular Target Identification

7-Fluoroquinazolin-4(3H)-one serves as a crucial intermediate in the synthesis of compounds targeting a variety of biological molecules. chemimpex.comnih.gov Derivatives of the quinazolin-4(3H)-one core structure have been identified as potent inhibitors of several key enzymes involved in cell signaling and proliferation.

Notably, these compounds have been investigated as multi-kinase inhibitors. nih.gov For instance, certain quinazolin-4(3H)-one derivatives have demonstrated potent growth-inhibitory activity in lung cancer cell lines by binding to the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov Additionally, this chemical scaffold is present in many inhibitors of aurora kinase A, a crucial regulator of the cell cycle, which has been identified as a potential therapeutic target in non-small cell lung cancer. nih.gov

In the realm of antibacterial agents, the quinolone core, to which this compound is structurally related, is known to target bacterial type II topoisomerase enzymes, specifically DNA gyrase and DNA topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, making them prime targets for antibiotic action.

Compound Class Identified Molecular Target Therapeutic Area
Quinazolin-4(3H)-one DerivativesEpidermal Growth Factor Receptor (EGFR)Oncology
Quinazolin-4(3H)-one DerivativesAurora Kinase AOncology
Quinazolin-4(3H)-one DerivativesMulti-kinasesOncology
Quinolone AnalogsDNA GyraseInfectious Disease
Quinolone AnalogsDNA Topoisomerase IVInfectious Disease

Fluorine Atom Influence on Binding Affinity and Selectivity

The inclusion of a fluorine atom in the quinazolinone structure, as seen in this compound, is a common strategy in medicinal chemistry to enhance biological activity. chemimpex.com Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule. This can lead to more favorable interactions with the target protein, thereby increasing binding affinity.

The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within the binding pocket of a target enzyme, contributing to the stability of the drug-target complex. Furthermore, the strategic placement of a fluorine atom can influence the conformation of the molecule, pre-organizing it for a better fit into the active site and thus enhancing selectivity for the intended target over other proteins. While the provided sources highlight the general role of fluorine in enhancing biological activity, specific quantitative data on the binding affinity and selectivity of this compound itself were not detailed.

Inhibition of Enzyme Activity Pathways

Derivatives of this compound have been shown to inhibit various enzyme activity pathways, contributing to their therapeutic potential in areas like oncology and infectious diseases.

In cancer research, quinazolin-4(3H)-one-based hydroxamic acid derivatives have been reported to inhibit histone deacetylase and phosphoinositide 3-kinase (PI3K) mediated signaling pathways. nih.gov These pathways are often dysregulated in cancer, and their inhibition can lead to decreased cell proliferation and survival. The core quinazolinone structure is also integral to the development of multi-targeted Raf kinase inhibitors, which play a role in the MAPK/ERK signaling pathway that is critical for cell growth. nih.gov

In the context of antibacterial action, compounds related to this compound function as topoisomerase poisons. nih.gov They inhibit the activity of DNA gyrase and topoisomerase IV, which are essential for relieving topological stress in DNA during replication and transcription. researchgate.netyoutube.com By stabilizing the enzyme-DNA complex after DNA cleavage, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks that are fatal to the bacterium. nih.govyoutube.com

Enzyme/Pathway Targeted Therapeutic Implication Mechanism of Inhibition
Histone Deacetylase (HDAC)Anti-cancerInhibition of deacetylation of histones, altering gene expression.
Phosphoinositide 3-kinase (PI3K)Anti-cancerBlocking of a key signaling pathway for cell growth and survival.
Raf KinaseAnti-cancerInterruption of the MAPK/ERK signaling cascade.
DNA Gyrase / Topoisomerase IVAntibacterialStabilization of the enzyme-DNA cleavage complex, leading to DNA damage.

Disruption of Protein-Protein Interactions

The disruption of protein-protein interactions (PPIs) represents a promising therapeutic strategy, particularly in oncology. nih.gov The surfaces of these interactions are often large and lack well-defined pockets, making them challenging targets for small molecules. nih.govfrontiersin.org However, inhibitors can be designed to target "hot spots," which are key regions essential for the protein association. nih.gov

Quinazoline-based compounds have been investigated for their ability to disrupt such interactions. For example, certain quinazoline (B50416) derivatives have been shown to block the KRAS:SOS1 protein-protein interaction. nih.gov By binding to the Son of Sevenless 1 (SOS1) protein, these molecules can effectively prevent it from interacting with KRAS, thereby inhibiting a critical step in the MAPK/RAS signaling pathway, which is frequently overactive in many cancers. nih.gov

Modulation of Signal Transduction Pathways

The ability of this compound derivatives to modulate signal transduction pathways is a cornerstone of their application in cancer therapy. As previously mentioned, these compounds can inhibit key kinases such as EGFR, which is an initiator of multiple downstream signaling cascades, including the MAPK/RAS and PI3K/AKT pathways that are crucial for cell proliferation, survival, and metastasis. nih.gov

The inhibition of aurora kinase A by quinazolin-4(3H)-one derivatives is another example of signal transduction modulation. nih.gov Aurora kinase A is a key mitotic kinase, and its inhibition disrupts the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Furthermore, the targeting of histone deacetylase and PI3K by quinazolin-4(3H)-one-based compounds directly impacts cellular signaling and gene expression regulation. nih.gov

Interaction with Bacterial Topoisomerases and DNA Replication

A primary mechanism of action for quinolone-class antibacterial agents, which share a structural heritage with this compound, is the direct inhibition of bacterial DNA synthesis. nih.gov This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govresearchgate.net

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and for relieving the positive superhelical twists that accumulate ahead of the replication fork. youtube.com Topoisomerase IV, on the other hand, is crucial for the separation of interlinked daughter chromosomes following DNA replication. youtube.com

Quinolones bind to the complex formed between the topoisomerase and DNA. youtube.com This interaction stabilizes the complex in a state where the DNA is cleaved, preventing the enzyme from resealing the break. nih.gov The collision of the replication fork with these stabilized complexes converts them into irreversible DNA lesions, leading to double-strand breaks, the cessation of DNA replication, and ultimately, bacterial cell death. nih.govbohrium.com For most gram-negative bacteria, DNA gyrase is the primary target, while in many gram-positive bacteria, topoisomerase IV is the more sensitive target. youtube.combohrium.com

Interaction Studies with Metal Ions in Coordination Chemistry

The field of coordination chemistry has explored the interaction of quinazolin-4(3H)-one and its derivatives with various metal ions. These studies are important for understanding the potential roles of these organic molecules as ligands in biological systems and for the development of new metal-based drugs or sensors.

Quinazolin-4(3H)-one can act as a ligand for metal ions through different coordination modes. nih.gov Coordination has been observed to occur through the nitrogen atom ortho to the carbonyl group. nih.gov Studies with divalent group 12 halides, such as cadmium(II) and mercury(II), have shown the formation of coordination polymers where the quinazolinone ligand is part of a larger, repeating structural unit. nih.gov The specific coordination environment around the metal ion is influenced by the nature of the metal and the other ligands present. The ability of such compounds to coordinate with metal ions opens up possibilities for their application in various areas of chemical biology and medicine. duke.edu

Preclinical and Advanced Research Considerations

Preclinical Toxicology Studies

While comprehensive preclinical toxicology studies detailing specific outcomes like LD50 in various animal models for 7-Fluoroquinazolin-4(3H)-one are not extensively documented in publicly available literature, its hazard profile has been classified under the Globally Harmonized System (GHS). These classifications provide a foundational understanding of its potential toxicological effects based on available data. The compound is recognized as harmful if swallowed and is known to cause skin and serious eye irritation. nih.gov Furthermore, it may cause respiratory irritation. nih.gov

The table below summarizes the GHS hazard classifications for this compound.

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3WarningH335: May cause respiratory irritation

Data sourced from PubChem CID 135398496 nih.gov

These classifications are crucial for guiding handling procedures in research settings and for informing the initial stages of drug development, where modifications to the parent compound might mitigate some of these inherent toxicities.

Pharmacological Research in vivo

Direct in vivo pharmacological research on this compound as an active therapeutic agent is limited. Its primary role in pharmacology is that of a key chemical intermediate. However, the broader class of quinazolin-4(3H)-one derivatives has been the subject of extensive in vivo investigation, demonstrating a wide range of biological activities. For instance, various derivatives have been evaluated in murine models for their anticonvulsant properties, often using the pentylenetetrazole (PTZ)-induced seizure model to assess efficacy. mdpi.comresearchgate.net These studies help establish structure-activity relationships, indicating how different substitutions on the quinazolinone core influence pharmacological effects.

Case Studies on Efficacy

The utility of this compound is prominently highlighted in its use as a starting material for the synthesis of novel compounds with potential therapeutic efficacy. These derivatives have been assessed in various preclinical models.

For example, this compound serves as a key intermediate in the creation of multi-kinase inhibitors intended for cancer therapy. researchgate.netnih.gov The efficacy of these subsequent, more complex molecules is then evaluated. One study reported on a novel quinazolin-4(3H)-one derivative, compound C9, which was investigated as a potential inhibitor of Ubiquitin-specific-processing protease 7 (USP7), a target for cancer therapy. nih.gov In this case study, the efficacy of the derivative was demonstrated in a zebrafish model with transplanted gastric cancer cells, where it exhibited a notable anticancer effect. nih.gov This illustrates the role of this compound as a foundational block for building molecules with specific and demonstrable efficacy.

Drug Repurposing Screens

There is no publicly available scientific literature to suggest that this compound has been included in drug repurposing screens. These screening libraries are typically composed of already approved drugs or compounds that have undergone some level of clinical investigation. As this compound is primarily regarded as a chemical intermediate for synthesis, it would not typically be a candidate for such repurposing initiatives.

Bioconversion Pathways in Murine Models

Information regarding the specific metabolic fate and bioconversion pathways of this compound in murine models is not detailed in the available research literature. Metabolism studies are generally conducted on compounds that are themselves potential drug candidates to understand their pharmacokinetic and pharmacodynamic profiles. Since this compound is a building block, such studies are more likely to be performed on the final, more complex derivatives that are synthesized from it.

Development as Fluorescent Probes for Bio-imaging

The quinazolinone scaffold, of which this compound is a member, possesses favorable photophysical properties that make it a suitable core for the development of fluorescent probes. nih.gov While research on the direct use of this compound as a probe is not available, derivatives built upon this structure have been successfully developed for bio-imaging applications.

A notable example is the creation of a turn-on fluorescent probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), designed for the selective detection of carbon monoxide (CO) in biological systems. nih.gov This probe is non-fluorescent in its native state but exhibits a strong green fluorescence upon reaction with CO. nih.gov The underlying principle involves the reduction of the nitro group on the derivative to an amino group, which activates fluorescence. nih.gov This demonstrates the potential of the quinazolinone framework as a versatile platform for creating sophisticated tools for molecular imaging and the detection of specific analytes.

Future Directions and Research Gaps

Further Optimization for Therapeutic Applications

The foundational structure of 7-fluoroquinazolin-4(3H)-one presents a fertile ground for chemical modifications aimed at enhancing its therapeutic index. Future optimization strategies will likely focus on a multi-pronged approach to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been instrumental in guiding the modification of the quinazolinone core. For instance, the introduction of various substituents at different positions of the quinazoline (B50416) ring has been shown to significantly influence biological activity.

A key area of focus will be the strategic modification of the quinazolinone scaffold to enhance interactions with specific biological targets. This involves the use of computational modeling and structure-based drug design to predict modifications that would lead to improved binding affinity and efficacy. The 7-fluoro substitution itself is a critical feature, and future research will likely explore how this fluorine atom can be leveraged to modulate the compound's electronic properties and metabolic stability.

Moreover, optimizing the physicochemical properties of this compound derivatives is crucial for their development as viable drug candidates. This includes tailoring lipophilicity, solubility, and metabolic stability to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The synthesis of a diverse library of analogs with systematic variations will be essential to identify candidates with the most promising therapeutic potential.

Exploration of Novel Derivatives with Enhanced Efficacy and Selectivity

Building upon the core structure of this compound, the exploration of novel derivatives is a critical step toward developing next-generation therapeutics. The synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one has been identified as a key intermediate in the preparation of multi-kinase inhibitors, highlighting the potential for creating a wide array of derivatives with diverse biological activities. nih.govresearchgate.net

Future research will focus on the design and synthesis of novel analogs with substitutions at various positions of the quinazolinone ring to enhance their efficacy against specific diseases. For example, the introduction of different functional groups at the 2 and 3-positions of the quinazolinone core has been a successful strategy for developing potent and selective inhibitors of various enzymes.

A significant challenge in drug development is achieving selectivity for the target protein to minimize off-target effects and associated toxicities. Therefore, a major thrust of future research will be the design of this compound derivatives that exhibit high selectivity for their intended biological targets. This can be achieved through a deep understanding of the target's binding site and the use of sophisticated molecular modeling techniques to design molecules that fit precisely into the active site. The development of derivatives with dual-targeting capabilities or novel mechanisms of action is also a promising avenue for future exploration.

Advanced Mechanistic Studies at the Cellular and Molecular Level

A thorough understanding of the mechanism of action of this compound derivatives at the cellular and molecular level is paramount for their successful development as therapeutic agents. While the broader class of quinazolinones has been studied for its effects on various cellular pathways, more specific and detailed investigations into the 7-fluoro analogs are required.

Future mechanistic studies will likely employ a range of advanced techniques to elucidate the precise molecular targets and signaling pathways modulated by these compounds. This includes target identification and validation studies using proteomics, genomics, and chemical biology approaches. For instance, identifying the specific kinases or other enzymes that are potently inhibited by this compound derivatives will provide crucial insights into their therapeutic potential. nih.gov

Furthermore, detailed cellular studies will be necessary to understand how these compounds affect key cellular processes such as cell proliferation, apoptosis, and cell cycle progression. Techniques like high-content imaging, flow cytometry, and various molecular biology assays will be employed to dissect the cellular responses to treatment with these compounds. Elucidating the molecular basis of their activity will not only support their clinical development but also aid in the design of more effective and selective next-generation inhibitors. nih.gov

Clinical Translation and Development of Candidate Compounds

The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to the clinic for the benefit of patients. While the preclinical data on this compound and its derivatives are encouraging, the path to clinical development is long and challenging.

A critical next step will be the rigorous preclinical evaluation of lead candidates in relevant animal models of disease. These studies will assess the in vivo efficacy, safety, and pharmacokinetic properties of the compounds, providing the necessary data to support an Investigational New Drug (IND) application.

Currently, there is a lack of publicly available information on this compound derivatives in clinical trials. This represents a significant research gap that needs to be addressed. As lead compounds with optimized properties and well-defined mechanisms of action emerge from preclinical studies, the initiation of Phase I clinical trials to evaluate their safety and tolerability in humans will be the subsequent milestone. The journey from a promising chemical scaffold to a clinically approved drug is arduous, but the therapeutic potential of this compound derivatives warrants continued and focused research efforts to bring these novel agents to the forefront of modern medicine.

Q & A

Q. What are the established synthetic routes for 7-Fluoroquinazolin-4(3H)-one and its nitro-substituted derivatives?

The synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one involves nitration of this compound using a mixture of concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour. The crude product is precipitated by ice-water quenching and recrystallized from acetic acid for purity . This method is critical for generating intermediates used in multi-kinase inhibitor synthesis.

Q. How is the crystal structure of 7-Fluoro-6-nitroquinazolin-4(3H)-one characterized?

X-ray crystallography reveals a triclinic crystal system (space group P1) with unit cell parameters a = 5.6360 Å, b = 8.409 Å, c = 8.674 Å, and angles α = 79.38°, β = 89.23°. Hydrogen atoms are geometrically constrained (N–H = 0.86 Å, C–H = 0.93 Å), and refinement uses isotropic displacement parameters . This structural data aids in understanding molecular packing and reactivity.

Q. What spectroscopic methods are employed to validate quinazolinone derivatives?

FT-IR, UV/Vis spectroscopy, and elemental analysis are standard for functional group identification (e.g., carbonyl stretching at ~1700 cm⁻¹). Advanced derivatives, such as acyl thiourea analogs, require ¹H/¹³C NMR and mass spectrometry to confirm substituent positioning and purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

SAR studies highlight the importance of substituents at positions 2, 6, and 6. For example:

  • Anticancer activity : Acyl thiourea derivatives with pyridyl or fluorinated groups show enhanced cytotoxicity (IC₅₀ < 10 µM) against ovarian (SK-OV-3) and cervical (HeLa) cancer cells .
  • Anticholinesterase activity : 6,7-Dimethoxy derivatives with dipeptide residues (e.g., glycylglycine) exhibit IC₅₀ values comparable to donepezil (1.8–4.2 mg/mL) in Alzheimer’s models . Computational docking (e.g., AutoDock Vina) further predicts binding affinities to targets like acetylcholinesterase or β-amyloid .

Q. What experimental strategies resolve contradictions in bioactivity data for quinazolinone analogs?

Discrepancies in IC₅₀ values or aggregation inhibition (e.g., β-amyloid) may arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Triplicate testing with Ellman’s reagent (acetylcholinesterase) or Congo red staining (amyloid aggregation) under controlled pH/temperature .
  • Control normalization : Use of reference compounds (e.g., donepezil for cholinesterase, GV-791 for amyloid) ensures comparability across studies .

Q. How are computational methods integrated into the design of quinazolinone-based therapeutics?

  • Molecular docking : Predicts interactions between this compound derivatives and kinase domains (e.g., Raf) or amyloid fibrils .
  • QSAR modeling : Correlates electronic parameters (e.g., Hammett σ) with bioactivity to guide substituent selection .
  • ADMET profiling : SwissADME or PreADMET tools assess pharmacokinetic properties (e.g., blood-brain barrier penetration for CNS targets) .

Methodological Considerations

Q. What purification techniques are optimal for nitro-substituted quinazolinones?

Recrystallization from acetic acid yields high-purity 7-fluoro-6-nitroquinazolin-4(3H)-one (>98% by HPLC). For polar derivatives (e.g., dipeptide conjugates), silica gel chromatography with EtOAc/hexane gradients (3:7 to 7:3) is effective .

Q. How do researchers evaluate the cytotoxic selectivity of quinazolinone derivatives?

  • Cell line panels : Test compounds against cancer (e.g., HeLa, Caki-2) and non-cancerous (e.g., HUVEC) lines to calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .
  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation confirm mechanism-specific cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoroquinazolin-4(3H)-one
Reactant of Route 2
7-Fluoroquinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.